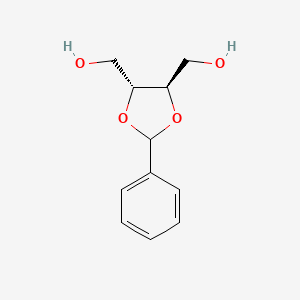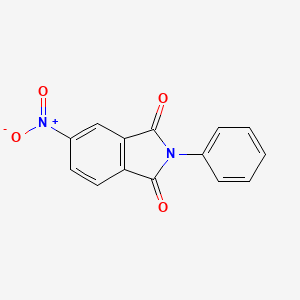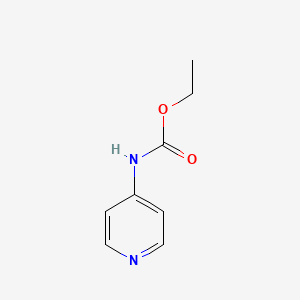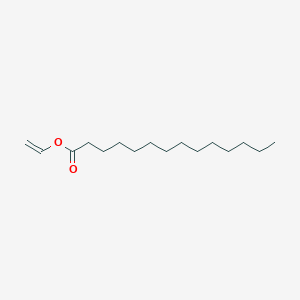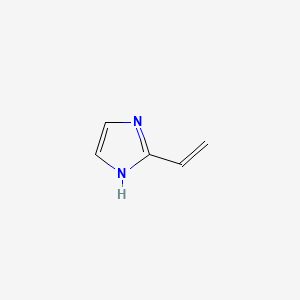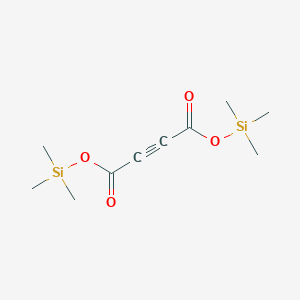![molecular formula C7H6ClN3 B1584716 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 35808-68-5](/img/structure/B1584716.png)
4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate . It is widely used in the synthesis of many pharmaceutical intermediates, including CP690550, CGP76030, and others . It is also used in the manufacture of Tofacitinib citrate .
Synthesis Analysis
The synthesis of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves a series of steps. The first step is the α-alkylation reaction between diethyl malonate and allyl bromide, followed by a cyclization reaction with amidine to obtain a six-membered ring of bislactam . The chlorination of carbonyl with phosphorus oxychloride is then performed to obtain a dichloro pyrimidine ring . Finally, the terminal double bond is oxidized with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Molecular Structure Analysis
The molecular formula of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is C6H4ClN3 . Its molecular weight is 153.57 . The InChI string representation of its structure isInChI=1S/C6H4ClN3/c7-5-4-1-2-8-6 (4)10-3-9-5/h1-3H, (H,8,9,10) . Chemical Reactions Analysis
The chemical reactions involving 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine are complex and involve several steps. For instance, a study describes the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique .Physical And Chemical Properties Analysis
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a solid at room temperature . It has a melting point of 188-194 °C and a predicted boiling point of 289.2±50.0 °C . Its density is predicted to be 1.61±0.1 g/cm3 . It is soluble in DMSO, ethyl acetate, and methanol .Scientific Research Applications
- Examples : Notable kinase inhibitors like Tofacitinib, Ruxolitinib, and SHR0302 are synthesized using this compound .
- Research : Scientists explore modifications to enhance their efficacy against specific cancer types .
Pharmaceutical Intermediates
Anticancer Agents
Antiviral Activity
Anti-inflammatory Compounds
Antibacterial and Antifungal Properties
Low Toxicity and Irritation
Safety And Hazards
properties
IUPAC Name |
4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQJBJDESGAJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319378 | |
| Record name | 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
35808-68-5 | |
| Record name | 35808-68-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)
